molecular formula C17H16F3N3O4 B13758404 2-tert-Butyl-4,6-dinitro-4'-(trifluoromethyl)diphenylamine CAS No. 109825-55-0

2-tert-Butyl-4,6-dinitro-4'-(trifluoromethyl)diphenylamine

Cat. No.: B13758404
CAS No.: 109825-55-0
M. Wt: 383.32 g/mol
InChI Key: RLJJLJXEGOAXQL-UHFFFAOYSA-N
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Description

2-tert-Butyl-4,6-dinitro-4’-(trifluoromethyl)diphenylamine is a chemical compound known for its unique structural properties and potential applications in various fields. It is characterized by the presence of tert-butyl, dinitro, and trifluoromethyl groups attached to a diphenylamine backbone. This compound is of interest due to its potential use in scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-Butyl-4,6-dinitro-4’-(trifluoromethyl)diphenylamine typically involves multiple steps, starting from commercially available starting materials.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and trifluoromethylation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-tert-Butyl-4,6-dinitro-4’-(trifluoromethyl)diphenylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted diphenylamines, depending on the specific reagents and conditions used .

Scientific Research Applications

2-tert-Butyl-4,6-dinitro-4’-(trifluoromethyl)diphenylamine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of 2-tert-Butyl-4,6-dinitro-4’-(trifluoromethyl)diphenylamine involves its interaction with specific molecular targets and pathways. The nitro groups can participate in redox reactions, while the trifluoromethyl group can enhance the compound’s lipophilicity and stability. These properties contribute to its biological and chemical activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-tert-Butyl-4,6-dinitro-4’-(trifluoromethyl)diphenylamine is unique due to the combination of tert-butyl, dinitro, and trifluoromethyl groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry .

Properties

CAS No.

109825-55-0

Molecular Formula

C17H16F3N3O4

Molecular Weight

383.32 g/mol

IUPAC Name

2-tert-butyl-4,6-dinitro-N-[4-(trifluoromethyl)phenyl]aniline

InChI

InChI=1S/C17H16F3N3O4/c1-16(2,3)13-8-12(22(24)25)9-14(23(26)27)15(13)21-11-6-4-10(5-7-11)17(18,19)20/h4-9,21H,1-3H3

InChI Key

RLJJLJXEGOAXQL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=C(C(=CC(=C1)[N+](=O)[O-])[N+](=O)[O-])NC2=CC=C(C=C2)C(F)(F)F

Origin of Product

United States

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